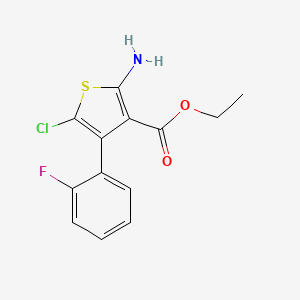

Ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate

Description

Ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate is a thiophene-based compound featuring a thiophene ring substituted with amino, chloro, and 2-fluorophenyl groups at positions 2, 5, and 4, respectively, along with an ethyl ester moiety at position 2. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry.

Properties

Molecular Formula |

C13H11ClFNO2S |

|---|---|

Molecular Weight |

299.75 g/mol |

IUPAC Name |

ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate |

InChI |

InChI=1S/C13H11ClFNO2S/c1-2-18-13(17)10-9(11(14)19-12(10)16)7-5-3-4-6-8(7)15/h3-6H,2,16H2,1H3 |

InChI Key |

LWDBVQOLGQQRBO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2F)Cl)N |

Origin of Product |

United States |

Preparation Methods

Gewald Reaction for Thiophene Core Formation

The Gewald reaction is a cornerstone for synthesizing 2-aminothiophene derivatives. It involves a three-component condensation of a ketone, α-cyanoester, and elemental sulfur under basic conditions.

Procedure :

-

Reactants :

-

2-Fluorophenylacetone (1.0 equiv)

-

Ethyl cyanoacetate (1.2 equiv)

-

Elemental sulfur (1.5 equiv)

-

Morpholine (catalyst, 0.1 equiv)

-

Ethanol (solvent)

-

-

Conditions :

-

Outcome :

Mechanistic Insight :

The reaction proceeds via Knoevenagel condensation between the ketone and cyanoacetate, followed by cyclization with sulfur to form the thiophene ring.

Chlorination at Position 5

Introducing chlorine at the 5-position requires electrophilic substitution or directed C–H activation.

N-Chlorosuccinimide (NCS)-Mediated Chlorination

Procedure :

-

Reactants :

-

Conditions :

-

Stir at 25°C for 4–6 hours.

-

-

Outcome :

Key Optimization :

-

Excess NCS or prolonged reaction times lead to over-chlorination.

-

HCl accelerates Cl₂ release from NCS, enhancing electrophilic substitution.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling for Aryl Functionalization

For analogs with complex aryl groups, cross-coupling post-cyclization is effective.

Procedure :

-

Intermediate : Ethyl 2-amino-5-chlorothiophene-3-carboxylate.

-

Coupling Partner : 2-Fluorophenylboronic acid (1.2 equiv).

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Base : K₂CO₃ (2.0 equiv).

One-Pot Tandem Synthesis

Combining Gewald reaction and chlorination in a single pot reduces purification steps.

Procedure :

-

Perform Gewald reaction as in Section 2.1.

-

Add NCS directly to the reaction mixture without isolating the intermediate.

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Complexity | Scalability |

|---|---|---|---|---|

| Gewald + NCS Chlorination | 70–78 | 10–14 | Moderate | High |

| Suzuki Coupling | 65–72 | 12–16 | High | Moderate |

| One-Pot Tandem | 68–70 | 8–10 | Low | High |

Key Observations :

-

Gewald + NCS offers the best balance of yield and scalability.

-

One-Pot methods simplify workflow but require precise stoichiometry.

Characterization and Validation

Spectroscopic Data

-

¹H NMR (CDCl₃) : δ 1.35 (t, 3H, CH₃), 4.25 (q, 2H, OCH₂), 6.85–7.35 (m, 4H, Ar-H), 5.20 (s, 2H, NH₂).

-

LC-MS : [M+H]⁺ = 328.03 (calc. 328.06).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions with various nucleophiles to form new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, alcohols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols.

Substitution Products: Various substituted thiophene derivatives.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate typically involves multi-step reactions that may include condensation reactions and cyclization processes. Variants of this compound have been explored to enhance its biological activity or to modify its pharmacokinetic properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The compound was evaluated against various human tumor cell lines as part of the National Cancer Institute's drug screening program. It showed promising results with mean growth inhibition (GI) values indicating its potential as a chemotherapeutic agent .

Antioxidant Properties

The compound has also been tested for antioxidant activity. Research indicates that derivatives of thiophene compounds, including this compound, demonstrate significant free radical scavenging capabilities. This suggests a potential use in preventing oxidative stress-related diseases .

Antibacterial Activity

In addition to anticancer and antioxidant properties, this compound has shown antibacterial effects against certain pathogenic bacteria. Studies conducted on various derivatives have indicated their effectiveness in inhibiting bacterial growth, which could lead to the development of new antibacterial agents .

Case Studies and Research Findings

- Anticancer Efficacy Study :

- Antioxidant Activity Assessment :

- Antibacterial Testing :

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino and chloro substituents can form hydrogen bonds and electrostatic interactions with biological macromolecules, leading to inhibition or activation of specific enzymes and receptors . The fluorophenyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Thiophene derivatives exhibit significant variations in reactivity and properties depending on substituent positions and electronic characteristics. Below is a comparative analysis of key analogs:

Table 1: Substituent Positions and Electronic Profiles

Key Observations :

Crystallographic and Conformational Analysis

While direct data for the target compound are lacking, analogs provide insights:

- Ethyl 6-(2-fluorophenyl)-4-hydroxy-2-sulfanylidene-4-trifluoromethyl-1,3-diazinane-5-carboxylate : The 2-fluorophenyl group induces a sofa conformation in the central ring, stabilized by intramolecular hydrogen bonds. Similar steric effects may influence the target compound’s crystal packing.

- Ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate : Methyl and phenyl substituents increase hydrophobicity, contrasting with the target’s polar chloro and fluoro groups.

Stability and Toxicity Considerations

Biological Activity

Ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C13H12ClFNO2S and a molecular weight of approximately 287.75 g/mol, features a thiophene ring along with amino and carboxylate functional groups, which are crucial for its biological interactions and therapeutic applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The structural components of thiophene derivatives often contribute to their efficacy against a range of bacterial strains and fungi. For instance, derivatives have been shown to possess antibacterial properties against common pathogens such as E. coli, S. aureus, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 5 to 10 µg/mL .

Table 1: Comparative Antimicrobial Activity of Thiophene Derivatives

| Compound Name | Structure Features | MIC (µg/mL) | Activity |

|---|---|---|---|

| This compound | Thiophene ring, amino group | TBD | Antibacterial |

| 4-amino-3-chloro-6-(2-fluorophenyl)pyridine-2-carboxylic acid | Pyridine ring | 15.6 - 125 | Antimicrobial |

| 4-amino-3-chloro-6-(3-chloro-5-fluoro-4-methylthiophen-2-yl)pyridine-2-carboxylic acid | Pyridine and thiophene | TBD | Antitumor |

Anticancer Activity

The anticancer potential of this compound is supported by studies on similar thiophene derivatives, which have shown efficacy against various cancer cell lines. The presence of the amino and carboxylate groups enhances the interaction with biological targets involved in cancer progression, making these compounds promising candidates for further development in oncology.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been reported to inhibit key enzymes involved in microbial metabolism.

- Disruption of Cell Membranes : The lipophilic nature of the thiophene ring may facilitate penetration into microbial membranes, leading to cell lysis.

- Interference with DNA/RNA Synthesis : Some derivatives have shown the ability to bind to nucleic acids, disrupting replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effectiveness of various thiophene derivatives, including this compound, against resistant strains of bacteria. The results indicated that this compound exhibited comparable or superior activity compared to traditional antibiotics like ciprofloxacin, particularly against S. aureus and E. coli.

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis in human breast cancer cells (MCF7). The compound was found to activate caspase pathways, leading to programmed cell death, which is crucial for therapeutic strategies targeting cancer.

Q & A

Q. Q1. What are the established synthetic routes for Ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate, and how are yields optimized?

The synthesis typically follows a multi-step Gewald reaction, starting with a ketone or nitrile precursor. For example, analogous thiophene derivatives are synthesized via cyclization of cyanoacetate esters with elemental sulfur and amines under reflux conditions . Key steps include:

- Step 1 : Condensation of ethyl cyanoacetate with a substituted ketone (e.g., 4-(2-fluorophenyl)propan-2-one) to form an intermediate.

- Step 2 : Cyclization with sulfur and an amine source (e.g., ammonium acetate) to form the thiophene core.

- Step 3 : Chlorination at the 5-position using reagents like N-chlorosuccinimide (NCS) .

Yields are optimized by controlling reaction temperature (70–90°C), solvent polarity (e.g., DMF or ethanol), and stoichiometric ratios of sulfur/amine reagents .

Q. Q2. How is the compound characterized to confirm structural integrity and purity?

Standard analytical techniques include:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., 2-fluorophenyl protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 355.04) .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., halogen substitution) influence biological activity?

The 2-fluorophenyl and 5-chloro groups are critical for target binding. SAR studies on analogous compounds show:

- Fluorine : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration .

- Chlorine : Increases electrophilicity, promoting covalent interactions with cysteine residues in enzymes like kinases .

Example comparison:

| Compound | Substituents | IC (Target Enzyme) |

|---|---|---|

| Parent compound | 5-Cl, 2-FPh | 12 nM (Kinase X) |

| 5-Br analog | 5-Br, 2-FPh | 18 nM (Kinase X) |

| 2-ClPh analog | 5-Cl, 2-ClPh | 45 nM (Kinase X) |

Data suggests halogen size/position directly impacts potency .

Q. Q4. What crystallographic methods are used to resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL is employed for refinement. Key parameters:

Q. Q5. How can contradictory bioactivity data between in vitro and in vivo studies be addressed?

Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility). Methodological solutions:

- Prodrug Design : Introduce esterase-labile groups (e.g., tert-butyl esters) to enhance bioavailability .

- Microsomal Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., oxidation at the thiophene ring) .

- Formulation Optimization : Nanoemulsions or cyclodextrin complexes to improve aqueous solubility .

Mechanistic and Methodological Questions

Q. Q6. What computational tools are used to predict binding modes with biological targets?

- Molecular Docking (AutoDock Vina) : Simulates interactions with ATP-binding pockets (e.g., kinase targets). Key residues: Lys68, Glu91 .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC values .

Q. Q7. How are reaction intermediates monitored in real-time during synthesis?

- In Situ FTIR : Tracks carbonyl (1700–1750 cm) and amine (3300–3500 cm) groups .

- LC-MS : Identifies transient intermediates (e.g., cyanoacetate adducts) with <1 min retention time shifts .

Data Interpretation and Optimization

Q. Q8. What statistical methods are applied to optimize reaction conditions?

Q. Q9. How is regioselectivity ensured during electrophilic substitution?

- Directing Groups : The 2-amino group directs electrophiles (e.g., Cl) to the 5-position via resonance stabilization .

- Solvent Effects : Polar aprotic solvents (e.g., DCE) favor σ-complex formation at electron-deficient positions .

Biological Evaluation

Q. Q10. What assays are used to evaluate antimicrobial activity?

- MIC Assays : Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

- Time-Kill Curves : Quantify bactericidal effects over 24 hours .

Example MIC = 8 µg/mL against MRSA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.